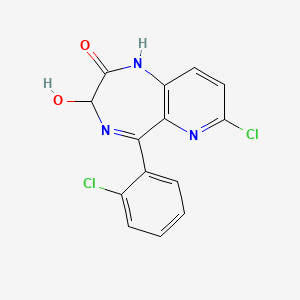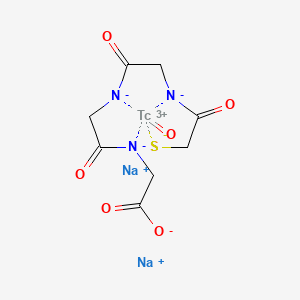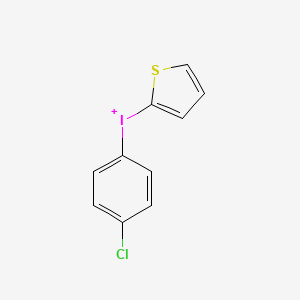
Tiodonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiodonium, also known as 4-chlorophenyl-2-thienyliodonium chloride, is a hypervalent iodine compound. It is recognized for its bactericidal and algicidal properties. This compound chloride has been studied for its potential in inhibiting dental plaque formation and reducing dental caries due to its effects on plaque microflora and acid production .
准备方法
The synthesis of tiodonium chloride typically involves the oxidation of iodoarenes to the corresponding λ3-iodanes, followed by ligand exchange with arenes or organometallic arenes. This process can be achieved stepwise or in a one-pot reaction. The reaction conditions are usually acidic, although some neutral or basic conditions have been developed . Industrial production methods often utilize scalable electrochemical synthesis, which involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell. This method is atom-efficient and generates no chemical waste .
化学反应分析
Tiodonium chloride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic substitution reactions due to its high electrophilicity.
Coupling Reactions: It is used in metal-catalyzed and metal-free cross-coupling reactions. Common reagents used in these reactions include molecular iodine, trifluoromethanesulfonic acid, and various organometallic compounds.
科学研究应用
Tiodonium chloride has a wide range of scientific research applications:
Chemistry: It is used as an oxidant, photosensitizer in photopolymerization, and electrophilic group transfer reagent.
Biology: It has been studied for its antimicrobial properties, particularly in inhibiting dental plaque formation.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals .
作用机制
The mechanism of action of tiodonium chloride involves its high electrophilicity and superior leaving group ability of iodoarenes. This allows it to act as an efficient arylating agent for a wide range of nucleophiles. In biological systems, its antimicrobial properties are attributed to its ability to inhibit the growth of plaque microflora and reduce acid production by plaque and saliva .
相似化合物的比较
Tiodonium chloride is compared with other hypervalent iodine compounds such as:
- Diphenyliodonium chloride
- Phenyl-2-thienyliodonium chloride
- Bis(4-chlorophenyl)iodonium chloride These compounds share similar electrophilic properties and applications in organic synthesis. this compound chloride is unique in its specific application in dental plaque inhibition and its scalable electrochemical synthesis method .
This compound chloride stands out due to its unique combination of chemical properties and practical applications in various fields, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
48136-28-3 |
|---|---|
分子式 |
C10H7ClIS+ |
分子量 |
321.59 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-thiophen-2-yliodanium |
InChI |
InChI=1S/C10H7ClIS/c11-8-3-5-9(6-4-8)12-10-2-1-7-13-10/h1-7H/q+1 |
InChI 键 |
MVHPZGBKMLGXPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


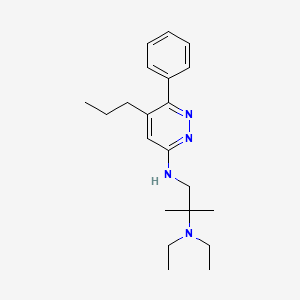
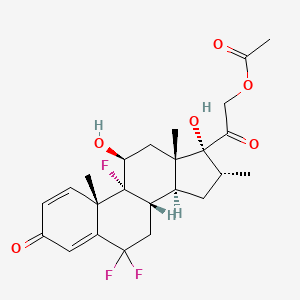
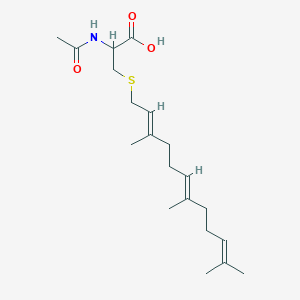
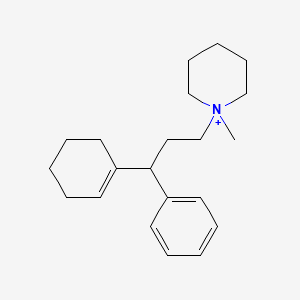
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)
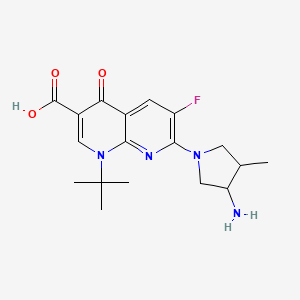
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
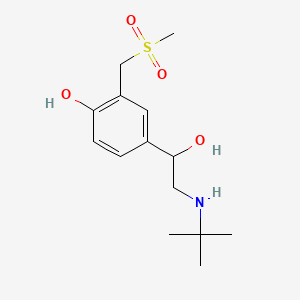
![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)
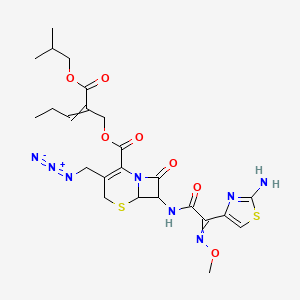
![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)
